molecular formula C14H12BrNO4S B4666539 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one

4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one

Cat. No. B4666539
M. Wt: 370.22 g/mol
InChI Key: OBYJXZNQNUYSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one, also known as BSI-201, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment.

Mechanism of Action

4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one inhibits the DNA repair pathway by targeting the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in repairing single-strand DNA breaks, which are a common form of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has been shown to be a potent inhibitor of PARP, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects
4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has been shown to have potent antitumor activity in preclinical models of breast, ovarian, and pancreatic cancer. It has been found to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA repair pathway. In addition, 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in other disease states.

Advantages and Limitations for Lab Experiments

4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. It has been extensively characterized using various analytical techniques, which ensures its purity and potency. However, 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one also has limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain assays. In addition, 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has a short half-life in vivo, which may limit its efficacy in certain animal models.

Future Directions

There are several future directions for the research on 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one. One potential area of research is the development of new formulations of 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one that improve its solubility and stability in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one. This would allow for more targeted use of 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one in cancer treatment. Finally, there is potential for the development of combination therapies that include 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one and other DNA-damaging agents, such as chemotherapy and radiation therapy, to improve the efficacy of cancer treatment.

Scientific Research Applications

4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent antitumor activity in preclinical models of breast, ovarian, and pancreatic cancer. 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has been found to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA repair pathway. This has led to the development of 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one as a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c1-9-7-12(17)8-10(2)14(9)16-20-21(18,19)13-5-3-11(15)4-6-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJXZNQNUYSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=NOS(=O)(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one
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4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one
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4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one
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4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one

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